molecular formula C12H8BrN3 B13782988 2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine CAS No. 75007-85-1

2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine

Cat. No.: B13782988
CAS No.: 75007-85-1
M. Wt: 274.12 g/mol
InChI Key: QLPAEKQUGOLXLH-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group attached to an imidazo-pyridine scaffold, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

75007-85-1

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

2-(3-bromophenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C12H8BrN3/c13-9-4-1-3-8(7-9)11-15-10-5-2-6-14-12(10)16-11/h1-7H,(H,14,15,16)

InChI Key

QLPAEKQUGOLXLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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